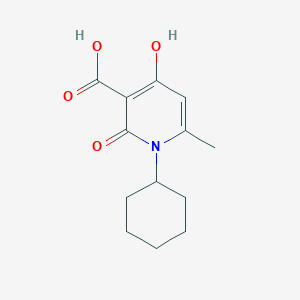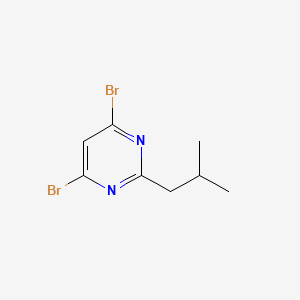
4,6-Dibromo-2-isobutylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-isobutylpyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and materials science. The presence of bromine atoms at positions 4 and 6, along with an isobutyl group at position 2, makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-isobutylpyrimidine typically involves the bromination of 2-isobutylpyrimidine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. The bromination process is optimized to minimize the formation of by-products and ensure efficient use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-2-isobutylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts are commonly used along with bases like potassium phosphate in solvents such as toluene or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride in ether solvents are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with diverse functional groups.
Reduction Reactions: The major product is 2-isobutylpyrimidine.
Applications De Recherche Scientifique
4,6-Dibromo-2-isobutylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-2-isobutylpyrimidine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access. The bromine atoms enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions . In materials science, its electronic properties are exploited to improve the performance of semiconductors and OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dibromo-2-methylpyrimidine
- 4,6-Dichloro-2-isobutylpyrimidine
- 2-Isobutyl-4,6-diiodopyrimidine
Uniqueness
4,6-Dibromo-2-isobutylpyrimidine is unique due to the presence of both bromine atoms and an isobutyl group, which confer distinct reactivity and physical properties. The bromine atoms make it a versatile intermediate for further functionalization, while the isobutyl group provides steric hindrance that can influence the compound’s interaction with biological targets and materials .
Propriétés
Formule moléculaire |
C8H10Br2N2 |
|---|---|
Poids moléculaire |
293.99 g/mol |
Nom IUPAC |
4,6-dibromo-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C8H10Br2N2/c1-5(2)3-8-11-6(9)4-7(10)12-8/h4-5H,3H2,1-2H3 |
Clé InChI |
JADQXXOQCXUNIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC(=CC(=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
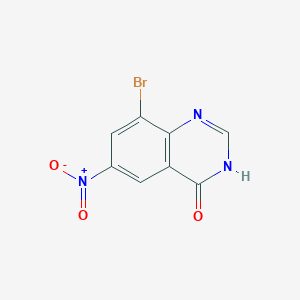
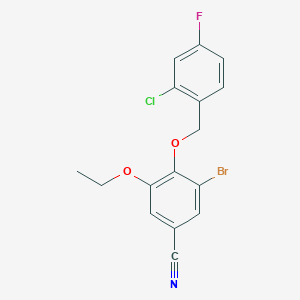

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
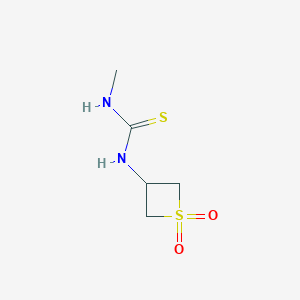
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)

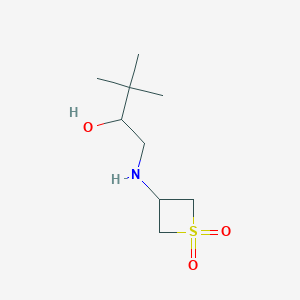
![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
